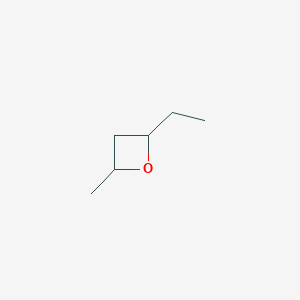
2-Ethyl-4-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyloxetane is a four-membered cyclic ether with the molecular formula C6H12O. It is a derivative of oxetane, characterized by the presence of an ethyl group at the second position and a methyl group at the fourth position of the oxetane ring. Oxetanes are known for their strained ring structure, which imparts unique reactivity and stability properties, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyloxetane typically involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For instance, the reaction of 2-ethyl-4-methyl-1,3-butanediol under acidic conditions can lead to the formation of this compound. Another approach involves the Paternò–Büchi reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors can also enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methyloxetane undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the strain in the oxetane ring, it readily undergoes ring-opening reactions, often catalyzed by acids or bases.
Substitution Reactions: The presence of substituents on the oxetane ring allows for selective substitution reactions, where functional groups can be introduced at specific positions.
Oxidation and Reduction: Oxetanes can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products:
Ring-Opened Products: Such as diols or other functionalized compounds.
Oxidized Products: Including aldehydes and ketones.
Reduced Products: Such as alcohols.
Scientific Research Applications
2-Ethyl-4-methyloxetane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening polymerization.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
2-Methyloxetane: Lacks the ethyl group, resulting in different reactivity and properties.
4-Ethyloxetane: Lacks the methyl group, leading to variations in its chemical behavior.
2,2-Dimethyloxetane: Contains two methyl groups at the second position, affecting its stability and reactivity.
Uniqueness of 2-Ethyl-4-methyloxetane: The presence of both ethyl and methyl groups in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
5410-21-9 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-ethyl-4-methyloxetane |
InChI |
InChI=1S/C6H12O/c1-3-6-4-5(2)7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
VYFPDWQFHMAQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


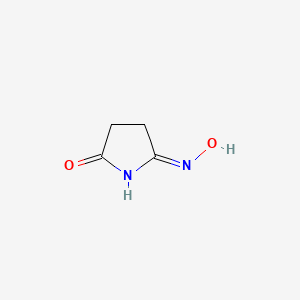
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
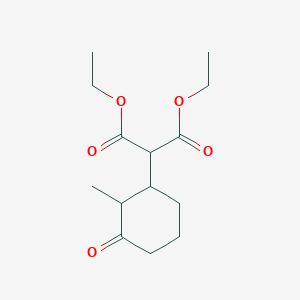
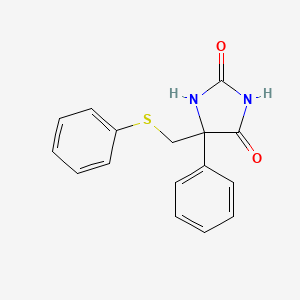
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
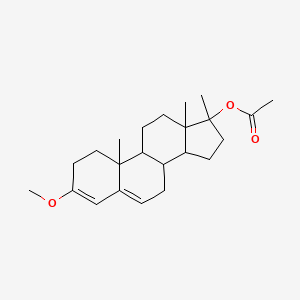
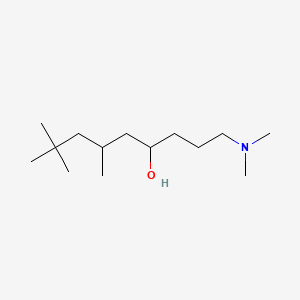

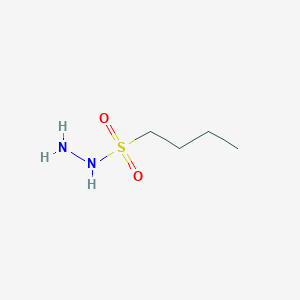
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
